Disodium;1-[oxido(oxidoimino)azaniumyl]pyrrolidine-2-carboxylate Disodium;1-[oxido(oxidoimino)azaniumyl]pyrrolidine-2-carboxylate PROLI NONOate is a NO donor. It spontaneously dissociates in a pH-dependent, first-order process with a half-life of 1.8 seconds at 37°C (pH 7.4) to liberate 2 moles of NO per mole of parent compound.
Brand Name: Vulcanchem
CAS No.: 178948-42-0
VCID: VC21228925
InChI: InChI=1S/C5H9N3O4.2Na/c9-5(10)4-2-1-3-7(4)8(12)6-11;;/h4,11H,1-3H2,(H,9,10);;/q;2*+1/p-2
SMILES: C1CC(N(C1)[N+](=N[O-])[O-])C(=O)[O-].[Na+].[Na+]
Molecular Formula: C5H7N3Na2O4
Molecular Weight: 219.11 g/mol

Disodium;1-[oxido(oxidoimino)azaniumyl]pyrrolidine-2-carboxylate

CAS No.: 178948-42-0

Cat. No.: VC21228925

Molecular Formula: C5H7N3Na2O4

Molecular Weight: 219.11 g/mol

* For research use only. Not for human or veterinary use.

Disodium;1-[oxido(oxidoimino)azaniumyl]pyrrolidine-2-carboxylate - 178948-42-0

Specification

Description PROLI NONOate is a NO donor. It spontaneously dissociates in a pH-dependent, first-order process with a half-life of 1.8 seconds at 37°C (pH 7.4) to liberate 2 moles of NO per mole of parent compound.
CAS No. 178948-42-0
Molecular Formula C5H7N3Na2O4
Molecular Weight 219.11 g/mol
IUPAC Name disodium;1-[oxido(oxidoimino)azaniumyl]pyrrolidine-2-carboxylate
Standard InChI InChI=1S/C5H9N3O4.2Na/c9-5(10)4-2-1-3-7(4)8(12)6-11;;/h4,11H,1-3H2,(H,9,10);;/q;2*+1/p-2
Standard InChI Key BWIOFDWWAQUTIZ-UHFFFAOYSA-L
SMILES C1CC(N(C1)[N+](=N[O-])[O-])C(=O)[O-].[Na+].[Na+]
Canonical SMILES C1CC(N(C1)[N+](=N[O-])[O-])C(=O)[O-].[Na+].[Na+]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator